molecular formula C9H10ClNO2 B12566321 [6-(Chloromethyl)pyridin-2-YL]methyl acetate

[6-(Chloromethyl)pyridin-2-YL]methyl acetate

Cat. No.: B12566321
M. Wt: 199.63 g/mol
InChI Key: BNSSWLIXKZLVDC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [6-(Chloromethyl)pyridin-2-YL]methyl acetate typically involves the reaction of 6-(chloromethyl)pyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste .

Chemical Reactions Analysis

[6-(Chloromethyl)pyridin-2-YL]methyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[6-(Chloromethyl)pyridin-2-YL]methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(Chloromethyl)pyridin-2-YL]methyl acetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying these processes .

Comparison with Similar Compounds

Similar compounds to [6-(Chloromethyl)pyridin-2-YL]methyl acetate include:

    6-(Bromomethyl)pyridin-2-YL methyl acetate: Similar structure but with a bromine atom instead of chlorine.

    6-(Hydroxymethyl)pyridin-2-YL methyl acetate: Contains a hydroxymethyl group instead of a chloromethyl group.

    6-(Methoxymethyl)pyridin-2-YL methyl acetate: Contains a methoxymethyl group instead of a chloromethyl group.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

[6-(chloromethyl)pyridin-2-yl]methyl acetate

InChI

InChI=1S/C9H10ClNO2/c1-7(12)13-6-9-4-2-3-8(5-10)11-9/h2-4H,5-6H2,1H3

InChI Key

BNSSWLIXKZLVDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC(=CC=C1)CCl

Origin of Product

United States

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